
SaxagliptinN-Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SaxagliptinN-Trifluoroacetate is a compound derived from saxagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Saxagliptin is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control by increasing the levels of incretin hormones in the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves the coupling of two amino acid derivatives in the presence of a coupling reagent. The amide coupling of (S)-a [ [ (l,l-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo [3.3.1.1]decane-l-acetic acid and (lS,3S,5S)-2-azabicyclo [3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide and deprotection of the amine, affords saxagliptin . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
化学反应分析
Types of Reactions
SaxagliptinN-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
科学研究应用
SaxagliptinN-Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used in the study of DPP-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control
作用机制
SaxagliptinN-Trifluoroacetate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows down the breakdown of incretin hormones, thereby increasing their levels in the body. The increased levels of incretin hormones enhance insulin secretion and decrease glucagon production, leading to improved glycemic control .
相似化合物的比较
Similar Compounds
- Vildagliptin
- Sitagliptin
- Linagliptin
Comparison
SaxagliptinN-Trifluoroacetate is unique in its specific molecular structure and its reversible, competitive inhibition of DPP-4. While other DPP-4 inhibitors like vildagliptin and sitagliptin also improve glycemic control, this compound has distinct pharmacokinetic properties and may offer different therapeutic benefits .
生物活性
Saxagliptin N-Trifluoroacetate is a derivative of saxagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), primarily used in the management of type 2 diabetes mellitus. This article delves into its biological activity, pharmacokinetics, efficacy, and safety based on diverse research findings.
Overview of Saxagliptin
Saxagliptin is known for its ability to enhance glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. The compound's mechanism involves the inhibition of DPP-4, an enzyme that degrades incretins such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .
Pharmacokinetics
Saxagliptin is rapidly absorbed following oral administration, with peak plasma concentrations typically occurring within 0.5 to 0.75 hours. The pharmacokinetic profile indicates that saxagliptin undergoes extensive metabolism via cytochrome P450 3A4 to form its active metabolite, BMS-510849. Studies have shown that renal impairment significantly affects the pharmacokinetics of saxagliptin; for instance, in patients with severe renal impairment, the area under the plasma concentration-time curve (AUC) can increase by up to 345% compared to healthy individuals .
Renal Function | Saxagliptin AUC Increase | BMS-510849 AUC Increase |
---|---|---|
Healthy | Reference | Reference |
Mild (CrCl 50-80) | +16% | +67% |
Moderate (CrCl 30-50) | +41% | +192% |
Severe (CrCl <30) | +108% | +345% |
Biological Activity
Inhibition of DPP-4:
Saxagliptin exhibits potent inhibition of DPP-4 with a dissociation constant (Ki) of approximately 1.3 nM. It has been shown to have a prolonged binding duration compared to other DPP-4 inhibitors like vildagliptin and sitagliptin, which dissociate rapidly from the enzyme . The half-life for saxagliptin's active metabolite is about 50 minutes at physiological temperature.
Selectivity:
Saxagliptin demonstrates high selectivity for DPP-4 over other DPP family members and various proteases. It shows approximately 400-fold selectivity for DPP-4 compared to DPP-8 and 75-fold compared to DPP-9 . This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions.
Efficacy in Clinical Studies
Numerous clinical trials have assessed the efficacy of saxagliptin in combination with metformin and other antidiabetic agents:
-
Efficacy in Glycemic Control:
- In a study involving patients with type 2 diabetes, saxagliptin (at doses of 2.5 mg, 5 mg, and 10 mg) combined with metformin resulted in significant reductions in HbA1c levels after 24 weeks:
- 2.5 mg: Mean reduction of -0.59%
- 5 mg: Mean reduction of -0.69%
- 10 mg: Mean reduction of -0.58%
- The placebo group showed a mean increase of +0.13%, highlighting saxagliptin's effectiveness .
- In a study involving patients with type 2 diabetes, saxagliptin (at doses of 2.5 mg, 5 mg, and 10 mg) combined with metformin resulted in significant reductions in HbA1c levels after 24 weeks:
-
Postprandial Glucose Control:
- Saxagliptin also significantly reduced fasting plasma glucose (FPG) and postprandial glucose levels compared to placebo:
- FPG reductions were noted at week 24 as follows:
- 2.5 mg: -14.31 mg/dl
- 5 mg: -22.03 mg/dl
- 10 mg: -20.50 mg/dl
- FPG reductions were noted at week 24 as follows:
- Statistical significance was achieved across all doses with P<0.0001 .
- Saxagliptin also significantly reduced fasting plasma glucose (FPG) and postprandial glucose levels compared to placebo:
Safety Profile
Saxagliptin has been generally well-tolerated in clinical settings. The incidence of hypoglycemic events was comparable to placebo groups, indicating a favorable safety profile when used alongside other antidiabetic medications .
属性
分子式 |
C20H24F3N3O3 |
---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H24F3N3O3/c21-20(22,23)17(28)25-15(16(27)26-13(8-24)2-12-3-14(12)26)18-4-10-1-11(5-18)7-19(29,6-10)9-18/h10-15,29H,1-7,9H2,(H,25,28)/t10-,11+,12-,13+,14+,15-,18?,19?/m1/s1 |
InChI 键 |
ABIFSQSGMURLNN-QCAUHFGKSA-N |
手性 SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
规范 SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。